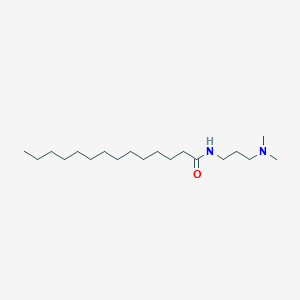

Myristamidopropyl Dimethylamine

Description

antimicrobial solution

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYDWYVPVAMGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068470 | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

45267-19-4 | |

| Record name | Myristamidopropyl dimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Myristamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Myristamidopropyl Dimethylamine is a cationic surfactant of the amidoamine class, recognized for its applications in personal care products and as an effective antimicrobial agent, notably in ophthalmic solutions. A thorough understanding of its physicochemical properties is fundamental for formulation development, predicting its behavior in biological systems, and ensuring its safe and effective application. This guide provides a detailed overview of these properties, methodologies for their determination, and a visualization of its synthesis and proposed mechanism of action.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below, providing a quantitative profile of the molecule.

| Property | Value | Source |

| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide | [1] |

| Synonyms | Dimethylaminopropyl myristamide, N-(3-(Dimethylamino)propyl)myristamide | [2][3] |

| CAS Number | 45267-19-4 | [2][3] |

| Molecular Formula | C19H40N2O | [2][3] |

| Molecular Weight | 312.53 g/mol | [2][3] |

| Physical State | Solid | [2][3] |

| Melting Point | 49-51 °C | [4] |

| Boiling Point | 208-215 °C at 1-2 Torr | [4] |

| Density | 0.879 g/cm³ | [4] |

| pKa (Predicted) | 16.29 ± 0.46 | [4] |

| Water Solubility | Insoluble | [3] |

| LogP (Octanol-Water Partition Coefficient) (Estimated) | 5.580 - 6.2 | [1][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an amidation reaction. This process involves the reaction of myristoyl chloride with N,N-dimethyl-1,3-propanediamine. The lone pair of the primary amine on N,N-dimethyl-1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of myristoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond.

Proposed Antimicrobial Mechanism of Action

This compound's efficacy as an antimicrobial agent is attributed to its cationic surfactant properties. The positively charged dimethylaminopropyl headgroup electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound like this compound can be determined using a melting point apparatus, such as a Mel-Temp or similar device.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

Boiling Point Determination

Due to its high boiling point, the boiling point of this compound is determined under reduced pressure to prevent decomposition.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The apparatus is connected to a vacuum source to reduce the pressure to a known value (e.g., 1-2 Torr).

-

The sample is slowly heated in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

pKa Determination

The pKa of the tertiary amine group in this compound can be determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent due to its low water solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

The solubility is expressed as the concentration of the saturated solution.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantitative analysis.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method like HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

References

Spectral Analysis of Myristamidopropyl Dimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristamidopropyl Dimethylamine (MAPD) is a tertiary amidoamine surfactant with significant applications in the cosmetic and pharmaceutical industries, primarily valued for its broad-spectrum antimicrobial properties. It is a key ingredient in various formulations, including contact lens disinfecting solutions, where its efficacy against bacteria, fungi, and amoeba is critical. A thorough understanding of its spectral characteristics is essential for quality control, formulation development, and mechanistic studies. This technical guide provides an in-depth overview of the spectral analysis of this compound, detailing experimental protocols for key analytical techniques and presenting a visualization of its antimicrobial mechanism.

Chemical and Physical Properties

This compound is characterized by a C14 fatty acid tail linked via an amide group to a propyl dimethylamine head. This amphiphilic structure is fundamental to its surfactant properties and biological activity.

| Property | Value |

| Molecular Formula | C₁₉H₄₀N₂O |

| Molecular Weight | 312.5 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 49-51°C |

| Boiling Point | 445.8°C at 760 mmHg |

| Solubility | Slightly soluble in Chloroform and Methanol |

| CAS Number | 45267-19-4 |

Antimicrobial Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity, proving effective against various pathogens, including those responsible for microbial keratitis.[1] Its primary mechanism of action involves the disruption of microbial cell membranes.[2]

The cationic nature of the dimethylamine group at physiological pH facilitates an electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic myristyl tail into the lipid bilayer. This intrusion disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane is no longer able to maintain the essential ion gradients, resulting in the leakage of intracellular components, such as potassium ions (K+), and ultimately leading to cell lysis and death.[2]

Antimicrobial mechanism of this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen environments within the molecule.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts (Predicted): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the myristyl chain, the propyl linker, and the dimethylamino group. Protons closer to the amide and amine functionalities will exhibit downfield shifts.

Experimental Protocol (General):

-

Sample Preparation: Prepare a more concentrated solution by dissolving 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Chemical Shifts: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the alkyl chain, and the methyl carbons of the dimethylamino group. A ¹³C NMR spectrum is available on public databases.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound.

Experimental Protocol:

-

Sample Preparation (Thin Film): Dissolve a small amount of this compound in chloroform. Cast a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the analyte.[2]

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Analysis:

-

Acquire a background spectrum of the clean salt plate.

-

Mount the sample plate in the spectrometer and acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (Amide) | Stretching |

| ~2920, ~2850 | C-H (Alkyl) | Stretching |

| ~1640 | C=O (Amide I) | Stretching |

| ~1550 | N-H bend, C-N stretch | Amide II |

| ~1465 | C-H (Alkyl) | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Experimental Protocol (General - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, which may contain a small percentage of formic acid to promote protonation.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis:

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Expected Results: In positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 313.5. Fragmentation analysis (MS/MS) can be performed to further confirm the structure by observing characteristic fragment ions resulting from the cleavage of the amide bond and the alkyl chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the separation, quantification, and purity assessment of this compound.

Experimental Protocol (Adapted from related compounds):

-

Instrumentation:

-

An HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), as amidoamines lack a strong chromophore). A mass spectrometer can also be used as a detector (LC-MS).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column with cation-exchange properties.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control of a raw material sample of this compound.

Quality control workflow for this compound.

Conclusion

The spectral analysis of this compound, employing a combination of NMR, FTIR, and mass spectrometry, provides a comprehensive characterization of this important antimicrobial agent. Coupled with chromatographic techniques like HPLC for purity assessment and quantification, these analytical methods are indispensable for ensuring the quality, safety, and efficacy of products containing this compound. The detailed protocols and workflows presented in this guide serve as a valuable resource for professionals in research, development, and quality control.

References

An In-depth Technical Guide to the Chemical Structure and Activity Relationship of Myristamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristamidopropyl Dimethylamine (MAPD), a cationic surfactant, has garnered significant interest for its potent, broad-spectrum antimicrobial properties. This document provides a comprehensive technical overview of its chemical structure, its mechanism of action, and the critical relationship between its structure and biological activity. Quantitative data on its antimicrobial efficacy and cytotoxicity are presented, alongside detailed experimental protocols for key assays. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of MAPD.

Chemical Structure and Properties

This compound (MAPD) is a tertiary amidoamine with the chemical formula C₁₉H₄₀N₂O.[1] It possesses a distinct amphiphilic structure, characterized by a long hydrophobic tail and a polar hydrophilic head.

-

Hydrophobic Tail: A 14-carbon saturated fatty acid chain (myristoyl group) derived from myristic acid. This lipophilic tail is crucial for the molecule's interaction with and penetration of microbial cell membranes.

-

Linker: A propyl group connects the hydrophobic tail to the hydrophilic head via an amide linkage.

-

Hydrophilic Head: A dimethylamine group, which is cationic at physiological pH. This positively charged head facilitates the initial electrostatic interaction with the negatively charged components of microbial cell walls.

Chemical Identifiers:

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of MAPD is intrinsically linked to its chemical architecture. The interplay between its hydrophobic and hydrophilic moieties dictates its biological activity.

The Critical Role of the Alkyl Chain Length

The myristoyl (C14) chain of MAPD is a key determinant of its potent antimicrobial action. Studies on related alkyl amines and amidoamines have demonstrated a clear correlation between the length of the hydrophobic alkyl chain and antimicrobial potency.

-

Optimal Lipophilicity: An alkyl chain length of 11 to 15 carbons has been shown to be the most effective for antimicrobial activity in this class of molecules. This optimal length provides a balance between the ability to intercalate into the lipid bilayer of microbial membranes and sufficient aqueous solubility to reach the target cells.

-

The "Cut-off" Effect: For alkyl chains shorter than 11 carbons, the hydrophobicity is often insufficient for effective membrane disruption. Conversely, chains longer than 16 carbons can lead to decreased aqueous solubility and may be too bulky to efficiently integrate into the membrane, a phenomenon known as the "cut-off effect."

The C14 chain of MAPD falls squarely within the optimal range, contributing significantly to its broad-spectrum efficacy.

The Cationic Head and its Function

The tertiary dimethylamine group is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is the primary driver for its initial interaction with microbial surfaces, which are typically rich in negatively charged molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic attraction concentrates MAPD at the cell surface, facilitating the subsequent disruptive action of the hydrophobic tail.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microbial cell membrane integrity. This process can be conceptualized as a multi-step interaction that ultimately leads to cell death.

-

Electrostatic Attraction: The cationic dimethylamine head of MAPD is electrostatically attracted to the negatively charged components of the microbial cell wall.

-

Membrane Intercalation: The hydrophobic myristoyl tail then inserts into and disrupts the packing of the phospholipid bilayer of the cell membrane.

-

Increased Permeability: This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K⁺) and other small molecules.

-

Cell Lysis: The extensive loss of cellular contents and the inability to maintain a proper ion gradient result in cell lysis and death.

This direct, non-specific action on the cell membrane makes the development of microbial resistance to MAPD less likely compared to antibiotics that target specific metabolic pathways.

Figure 1. Proposed mechanism of antimicrobial action of this compound (MAPD).

Biological Activity and Efficacy

MAPD exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and amoeba, making it a promising candidate for applications in ophthalmology and beyond.

Antimicrobial Activity

The following table summarizes the quantitative antimicrobial efficacy of MAPD against common keratitis pathogens.

| Target Organism | Type | Concentration | Exposure Time | Log Reduction | Reference |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 mg/L | 60 min | 3.7 | [2] |

| Staphylococcus aureus | Gram-positive Bacteria | 50 mg/L | 45 min | 5.4 | [2] |

| Candida albicans | Fungus | 50 mg/L | 15 min | 5.0 | [2] |

| Fusarium solani | Fungus | 50 mg/L | 15 min | 5.0 | [2] |

| Acanthamoeba polyphaga (cysts) | Amoeba | 50 mg/L | 120 min | 4.0 | [2] |

Cysticidal Activity against Acanthamoeba

MAPD is particularly effective against the resilient cyst form of Acanthamoeba, a causative agent of severe keratitis.

| Concentration | Exposure Time | Log Cyst Kill | Reference |

| 10-30 µg/mL | 6 h | ≥ 3.0 | |

| 50 µg/mL | 2 h | ≥ 3.0 | |

| 100 µg/mL | 1 h | ≥ 3.0 |

Cytotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Preparation of MAPD Dilutions: A two-fold serial dilution of MAPD is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no MAPD) and a negative control (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of MAPD at which there is no visible turbidity (growth) in the well.

Time-Kill Assay

This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.

Protocol:

-

Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Exposure: MAPD is added to the microbial suspension at a predetermined concentration (e.g., 2x or 4x the MIC). A control tube without MAPD is also prepared.

-

Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), an aliquot is withdrawn from the test and control suspensions.

-

Neutralization and Plating: The aliquot is immediately transferred to a neutralizing broth to stop the action of MAPD. Serial dilutions are then plated on agar plates.

-

Incubation and Counting: The plates are incubated until colonies are visible, and the number of CFU/mL is determined for each time point.

-

Data Analysis: The log reduction in CFU/mL at each time point is calculated relative to the initial inoculum count.

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a well-defined structure-activity relationship. Its efficacy is primarily driven by the optimal lipophilicity of its C14 alkyl chain and the cationic nature of its dimethylamine head group, which together facilitate the disruption of microbial cell membranes. The quantitative data and experimental protocols presented in this guide underscore its potential as a valuable active ingredient in therapeutic applications, particularly in the field of ophthalmology. For drug development professionals, MAPD represents a promising molecule that warrants further investigation to fully characterize its clinical utility and safety profile.

References

In vitro antimicrobial spectrum of Myristamidopropyl Dimethylamine

An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Myristamidopropyl Dimethylamine

Introduction

This compound (MAPD) is a cationic amidoamine surfactant used in a variety of applications, including as a component in contact lens disinfecting solutions and personal care products[1]. Beyond its properties as an emulsifier and conditioning agent, MAPD exhibits significant broad-spectrum antimicrobial activity. Its efficacy against bacteria, fungi, and protozoa, particularly the cyst stage of Acanthamoeba, makes it a compound of interest for researchers in antimicrobial agent development and professionals in ophthalmology and infectious disease[1][2][3].

The mechanism of action for MAPD is not fully elucidated but is believed to involve its cationic nature. It likely binds to the negatively charged components of the microbial cell wall and membrane, leading to cytoplasmic membrane damage and the irreversible loss of essential cellular components[1][4]. This guide provides a comprehensive overview of the known in vitro antimicrobial spectrum of MAPD, presents quantitative data from cited studies, details the experimental protocols used for its evaluation, and offers a visual representation of a standard antimicrobial testing workflow.

Quantitative Antimicrobial Spectrum of MAPD

The antimicrobial efficacy of this compound has been quantified against several pathogens relevant to microbial keratitis. The data below is primarily derived from time-kill assays, which measure the rate and extent of microbial reduction upon exposure to a specific concentration of the antimicrobial agent.

Time-Kill Assay Data (50 mg/L MAPD)

| Microorganism | Type | Log Reduction | Exposure Time | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 5.4 | 45 minutes | [1][2][3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.7 | 60 minutes | [1][2][3] |

| Candida albicans | Yeast (Fungus) | >5.0 | 15 minutes | [1][2][3] |

| Fusarium solani | Mold (Fungus) | >5.0 | 15 minutes | [1][2][3] |

| Acanthamoeba polyphaga (cysts) | Amoeba (Protozoa) | >4.0 | 120 minutes | [1][2][3] |

Cysticidal Activity Data for Acanthamoeba Species

Studies focusing on clinically resistant strains of Acanthamoeba have determined the minimum cysticidal concentrations (MCC) for MAPD. The MCC is defined as the lowest concentration of the agent that prevents amoebic excystment and replication after a 24-hour exposure[4].

| Parameter | Concentration (µg/mL) | Result | Reference |

| Minimum Cysticidal Concentration (MCC) Range | 6.25 - 25 | Inhibition of excystment and replication | [4] |

| Time-Kill (3-log reduction) | 10 - 30 | ≥3-log cyst kill | [4] |

| Time-Kill (3-log reduction) | 50 - 100 | ≥3-log cyst kill | [4] |

Experimental Protocols

The data presented above were generated using established methodologies for assessing antimicrobial efficacy. Below are detailed descriptions of the likely protocols employed.

Challenge Test (Time-Kill) Assay

This method is used to determine the rate at which an antimicrobial agent kills a microbial population. The studies on MAPD utilized a challenge test to evaluate its efficacy against common keratitis pathogens[2][3].

a. Inoculum Preparation:

-

Bacterial and yeast isolates (S. aureus, P. aeruginosa, C. albicans) are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) for 18-24 hours at 30-35°C.

-

Fungal molds (F. solani) are cultured for 5-7 days to allow for sufficient sporulation.

-

The microbial growth is harvested and suspended in a sterile saline or buffer solution (e.g., Phosphate Buffered Saline). The suspension is adjusted to a standardized concentration, typically 1 x 10⁸ Colony Forming Units (CFU)/mL, using a spectrophotometer or McFarland standards.

b. Test Procedure:

-

The standardized microbial suspension is added to a solution of MAPD at the target concentration (e.g., 50 mg/L) to achieve a final inoculum concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.

-

The mixture is maintained at a controlled temperature (e.g., 20-25°C) and vortexed to ensure uniform exposure.

-

At specified time intervals (e.g., 0, 15, 30, 45, 60, 120 minutes), an aliquot is withdrawn from the test mixture.

-

The aliquot is immediately transferred to a neutralizing broth (e.g., containing lecithin and Tween 80) to inactivate the antimicrobial activity of MAPD.

-

Serial dilutions of the neutralized sample are prepared in sterile saline.

-

A defined volume of each dilution is plated onto appropriate agar plates.

-

Plates are incubated under suitable conditions until colonies are visible.

c. Data Analysis:

-

The number of colonies on each plate is counted to determine the concentration of viable microorganisms (CFU/mL) at each time point.

-

The log reduction is calculated using the formula: Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time t).

Minimum Cysticidal Concentration (MCC) Assay for Acanthamoeba

This protocol is specific for determining the efficacy of a compound against the resilient cyst stage of Acanthamoeba[4].

a. Cyst Preparation:

-

Acanthamoeba trophozoites are grown in an axenic culture medium.

-

To induce encystment, the trophozoites are transferred to a non-nutrient agar plate and incubated for several days until mature cysts are formed.

-

Cysts are harvested, washed with sterile buffer (e.g., 2 mM Tris-HCl, pH 7.2) to remove remaining trophozoites and cellular debris.

b. Test Procedure:

-

Serial dilutions of MAPD are prepared in the sterile buffer.

-

A standardized suspension of mature cysts is added to each MAPD dilution.

-

The cyst-MAPD mixtures are incubated for a set exposure time, typically 24 hours.

-

Following incubation, the cysts are centrifuged, the MAPD solution is removed, and the cysts are washed with fresh buffer.

-

The washed cysts are re-suspended in a growth medium and plated onto a non-nutrient agar seeded with a lawn of bacteria (e.g., E. coli) to serve as a food source.

-

Plates are incubated for up to 7 days and monitored microscopically for the presence of excystment (emergence of trophozoites) and subsequent replication.

c. Data Analysis:

-

The MCC is determined as the lowest concentration of MAPD that resulted in a complete absence of viable trophozoites after the incubation period[4].

Visualized Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a foundational technique in antimicrobial research.

Caption: Generalized workflow for MIC determination via broth microdilution.

References

Unveiling the Cationic Power of Myristamidopropyl Dimethylamine: A Technical Guide

For Immediate Release

A Deep Dive into the Physicochemical Properties and Multifaceted Applications of a Key Cationic Surfactant

This technical guide offers an in-depth exploration of Myristamidopropyl Dimethylamine (MAPD), a fatty acid amidopropyl dimethylamine that has carved a significant niche in the cosmetic, personal care, and pharmaceutical industries. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core principles behind MAPD's cationic nature and its consequential functionalities as a high-performance conditioning agent, a versatile emulsifier, and a broad-spectrum antimicrobial agent. Through a comprehensive review of its chemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this guide serves as a critical resource for the scientific community.

The Essence of Cationic Character: A pH-Dependent Phenomenon

This compound's efficacy is intrinsically linked to its ability to acquire a positive charge in acidic environments. This pH-dependent cationic nature stems from the protonation of its tertiary amine group. The molecule's structure, featuring a myristic acid-derived fatty amide tail and a dimethylaminopropyl headgroup, provides the foundation for its surface-active properties.

The key to understanding its cationic behavior lies in its pKa value, the pH at which the amine group is 50% protonated. The predicted pKa of this compound is approximately 9.3. This indicates that in formulations with a pH below 9.3, the tertiary amine group will be protonated, conferring a net positive charge to the molecule and enabling it to function as a cationic surfactant. This reversible protonation is a critical design feature, allowing formulators to modulate its activity based on the pH of the final product.

| Property | Value |

| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide |

| Molecular Formula | C19H40N2O |

| Molecular Weight | 312.53 g/mol |

| Predicted pKa | ~9.3 |

Caption: Key physicochemical properties of this compound.

Performance Profile: A Trio of Functionality

The cationic charge of this compound is the driving force behind its utility in a diverse range of applications, from hair conditioners and skin creams to antimicrobial solutions.

Superior Hair Conditioning

In hair care formulations, the positively charged MAPD molecules adsorb onto the negatively charged surface of the hair cuticle, which is often damaged and carries an anionic charge. This electrostatic interaction forms a thin, lubricating film that reduces static electricity, detangles hair, and imparts a smooth, manageable feel. The myristyl tail contributes to the conditioning effect by providing hydrophobicity and lubricity.

Experimental Protocol: Evaluation of Hair Conditioning Efficacy (Wet Combing Force Reduction)

A standardized method to quantify the conditioning performance of this compound involves measuring the force required to comb through treated hair tresses.

-

Tress Preparation: Standardized human hair tresses are bleached to induce a negative surface charge and ensure uniformity.

-

Treatment: A base shampoo is used to wash the tresses, followed by treatment with a conditioner formulation containing a specified concentration of this compound. A control group is treated with a placebo conditioner.

-

Combing Analysis: A texture analyzer equipped with a comb attachment is used to measure the force required to comb through the wet tresses.

-

Data Analysis: The percentage reduction in combing force for the MAPD-treated tresses is calculated relative to the control group.

Versatile Emulsification

As a cationic emulsifier, this compound is effective in creating stable oil-in-water emulsions. The positively charged headgroup orients at the oil-water interface, reducing the interfacial tension between the two phases. This, coupled with the steric hindrance provided by the long fatty acid chain, prevents the coalescence of oil droplets, leading to a stable emulsion. Its emulsifying properties are particularly valuable in the formulation of creams and lotions.

Experimental Protocol: Assessment of Emulsifying Capability

The emulsifying performance of this compound can be evaluated by analyzing the particle size distribution and stability of an oil-in-water emulsion over time.

-

Emulsion Preparation: An oil phase (e.g., mineral oil, silicone oil) is gradually added to an aqueous phase containing a defined concentration of this compound while being subjected to high-shear homogenization.

-

Particle Size Analysis: The initial droplet size distribution of the emulsion is measured using laser diffraction or dynamic light scattering.

-

Stability Testing: The emulsion is stored at various temperatures (e.g., room temperature, 40°C, 50°C) and the particle size distribution is re-measured at specified time intervals (e.g., 24 hours, 1 week, 1 month).

-

Data Analysis: An increase in the average particle size or a broadening of the distribution over time indicates emulsion instability (e.g., coalescence, Ostwald ripening).

Broad-Spectrum Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This biocidal action is a direct consequence of its cationic nature, which facilitates its interaction with the negatively charged components of microbial cell membranes.[1]

Mechanism of Antimicrobial Action

The primary mechanism of action involves the disruption of the microbial cell membrane's integrity. The positively charged MAPD molecules are electrostatically attracted to the anionic phospholipids and teichoic acids present in the cell membranes of bacteria and fungi. This interaction leads to the displacement of essential cations like Ca2+ and Mg2+ that stabilize the membrane structure. The insertion of the hydrophobic myristyl tail into the lipid bilayer further destabilizes the membrane, leading to increased permeability, leakage of vital intracellular components such as potassium ions (K+), and ultimately, cell death.[1]

Quantitative Antimicrobial Efficacy

The antimicrobial effectiveness of this compound has been demonstrated against a variety of clinically relevant microorganisms.

| Microorganism | Concentration | Exposure Time | Log Reduction |

| Pseudomonas aeruginosa | 50 mg/L | 60 min | 3.7 |

| Staphylococcus aureus | 50 mg/L | 45 min | 5.4 |

| Candida albicans | 50 mg/L | 15 min | 5.0 |

| Fusarium solani | 50 mg/L | 15 min | 5.0 |

Caption: Log reduction of various microorganisms upon exposure to this compound.[2]

Experimental Protocol: Potassium Leakage Assay

This assay quantifies the extent of membrane damage by measuring the leakage of intracellular potassium ions.

-

Cell Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus) is washed and resuspended in a low-potassium buffer.

-

Treatment: this compound is added to the cell suspension at a predetermined concentration. A control group receives no treatment.

-

Sample Collection: Aliquots of the cell suspension are collected at various time points and centrifuged to pellet the cells.

-

Potassium Measurement: The concentration of potassium in the supernatant is measured using an ion-selective electrode or atomic absorption spectroscopy.

-

Data Analysis: The amount of potassium leakage is calculated as a percentage of the total intracellular potassium, which is determined by lysing a separate aliquot of cells.

Synthesis and Logical Workflow

The synthesis of this compound typically involves a two-step process, starting from myristic acid and N,N-dimethyl-1,3-propanediamine.

Conclusion

This compound stands out as a versatile and highly effective cationic surfactant. Its pH-dependent charge, coupled with its amphiphilic structure, underpins its exceptional performance as a conditioning agent, emulsifier, and antimicrobial agent. This technical guide provides a foundational understanding of its core properties and functionalities, offering valuable insights for the development of innovative and high-performance products for the cosmetic, personal care, and pharmaceutical industries. Further research into the specific interactions of MAPD with various substrates and microbial species will continue to unlock its full potential.

References

An In-depth Technical Guide on the Self-Assembly of Myristamidopropyl Dimethylamine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristamidopropyl Dimethylamine (MAPD) is a cationic amidoamine surfactant with a growing presence in the pharmaceutical and cosmetic industries. Its amphiphilic nature, characterized by a hydrophobic myristoyl tail and a hydrophilic dimethylamine headgroup, drives its self-assembly in aqueous solutions to form complex supramolecular structures, primarily micelles. This self-assembly is critical to its function as an antimicrobial agent, a stabilizer in formulations, and a potential vehicle for drug delivery. Understanding the physicochemical principles governing the self-assembly of MAPD is paramount for optimizing its performance and developing novel applications.

This technical guide provides a comprehensive overview of the core principles of MAPD self-assembly in aqueous solutions. It details the experimental methodologies to characterize this behavior and presents a framework for understanding the influence of environmental factors. Due to a lack of publicly available quantitative data specifically for this compound, this guide synthesizes information from related amidoamine and cationic surfactants to provide a predictive and methodological framework for researchers.

Physicochemical Properties of this compound

This compound is characterized by the following molecular structure:

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C19H40N2O | [1] |

| Molecular Weight | 312.53 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol. | [2] |

| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide |

Self-Assembly in Aqueous Solutions: The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in an aqueous solution begin to aggregate and form micelles spontaneously. Below the CMC, MAPD molecules exist predominantly as monomers. As the concentration approaches and surpasses the CMC, the monomers assemble into spherical or spheroidal micelles to minimize the unfavorable interactions between their hydrophobic tails and water. This process is driven by the hydrophobic effect.

Table 2: Predicted Self-Assembly Parameters for this compound in Aqueous Solution

| Parameter | Predicted Value Range | Influencing Factors |

| Critical Micelle Concentration (CMC) | Data not available in literature | Temperature, pH, Ionic Strength |

| Aggregation Number (Nagg) | Data not available in literature | Molecular Geometry, Temperature, Ionic Strength |

| Thermodynamics of Micellization | Data not available in literature | Enthalpy and Entropy Driven |

Note: The values in this table are placeholders. Experimental determination is necessary to establish the precise parameters for MAPD.

Factors Influencing Self-Assembly

The self-assembly of MAPD is highly sensitive to the surrounding environment. Understanding these influences is crucial for formulation development.

Effect of pH

This compound has a tertiary amine in its headgroup, making its charge state pH-dependent. At acidic to neutral pH, the amine group is protonated, rendering the surfactant cationic. This positive charge on the headgroups leads to electrostatic repulsion, which opposes micellization and generally results in a higher CMC. As the pH increases, the headgroup becomes deprotonated and less charged, reducing electrostatic repulsion and favoring micelle formation at lower concentrations. This pH-responsiveness can be harnessed for triggered drug release applications.[3][4]

Effect of Temperature

Temperature has a complex effect on the micellization of surfactants. For many ionic surfactants, the CMC initially decreases with increasing temperature to a minimum, after which it increases. The initial decrease is often attributed to the disruption of the structured water around the hydrophobic tails, which favors their aggregation. The subsequent increase at higher temperatures can be due to the increased kinetic energy of the surfactant molecules, which can disrupt the organized micellar structures.

Effect of Ionic Strength

The addition of electrolytes (salts) to a solution of ionic surfactants like MAPD generally leads to a decrease in the CMC.[5] The counterions from the salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle, thereby reducing the energy barrier for micellization.[5] This allows micelles to form at lower surfactant concentrations.

Experimental Protocols for Characterizing Self-Assembly

To determine the self-assembly characteristics of this compound, a suite of experimental techniques can be employed.

Determination of Critical Micelle Concentration (CMC)

5.1.1 Surface Tensiometry

-

Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. At the CMC, the interface becomes saturated, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[6]

-

Methodology:

-

Prepare a series of aqueous solutions of MAPD with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Plot the measured surface tension as a function of the logarithm of the MAPD concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

5.1.2 Conductivity Measurement

-

Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[7]

-

Methodology:

-

Prepare a range of MAPD solutions in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Plot the conductivity against the MAPD concentration.

-

The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.[7]

-

Determination of Aggregation Number (Nagg)

5.2.1 Steady-State Fluorescence Quenching

-

Principle: This technique involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle, which in turn is related to the number of micelles and their aggregation number.

-

Methodology:

-

Prepare MAPD solutions above the CMC.

-

Add a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).

-

Measure the fluorescence intensity of the probe as a function of the quencher concentration.

-

The aggregation number can be calculated from the quenching data using the Poisson quenching model.

-

5.2.2 Light Scattering Techniques

-

Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic radius of the micelles by analyzing the fluctuations in scattered light intensity due to Brownian motion.[8] Static Light Scattering (SLS) can be used to determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated if the monomer molecular weight is known.

-

Methodology (DLS):

-

Prepare a dust-free solution of MAPD above its CMC.

-

Place the solution in the DLS instrument.

-

The instrument measures the autocorrelation function of the scattered light intensity.

-

The diffusion coefficient and subsequently the hydrodynamic radius of the micelles are calculated from this function.

-

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for CMC Determination

Caption: Workflow for CMC determination of MAPD.

Logical Relationship of Factors Affecting Self-Assembly

Caption: Factors influencing MAPD self-assembly.

Applications in Drug Development

The self-assembly of this compound into micelles provides opportunities for its use in drug delivery. The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability. The cationic nature of the MAPD micelles can also facilitate interaction with negatively charged biological membranes, potentially improving drug uptake by cells.[9][10] Furthermore, the pH-responsive nature of MAPD could be exploited for targeted drug release in specific microenvironments, such as tumors, which often exhibit a lower pH than healthy tissues.

Conclusion

This compound is a versatile surfactant with a rich self-assembly behavior in aqueous solutions that is central to its current and future applications. While specific quantitative data for MAPD are yet to be extensively published, this guide provides a robust framework for researchers to investigate and understand its properties. By employing the detailed experimental protocols outlined herein, scientists and drug development professionals can elucidate the critical parameters of MAPD self-assembly and leverage this knowledge to design more effective and innovative pharmaceutical and cosmetic formulations. The pH-responsive nature and potential for drug encapsulation make MAPD a promising candidate for advanced drug delivery systems, warranting further in-depth investigation.

References

- 1. GSRS [precision.fda.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Interaction of antimicrobial peptides with biological and model membranes: structural and charge requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal and Chemical Stability of Myristamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristamidopropyl Dimethylamine is a cationic surfactant and conditioning agent utilized in a variety of cosmetic and personal care formulations. Its performance and safety are intrinsically linked to its stability under various environmental and formulation-specific conditions. This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, including potential degradation pathways and standardized methodologies for its evaluation. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of fatty acid amidoamines to provide a robust framework for stability assessment.

Introduction

This compound, with the chemical formula C₁₉H₄₀N₂O, is an amidoamine synthesized from myristic acid and N,N-dimethyl-1,3-propanediamine. Its amphiphilic nature, combining a long hydrophobic fatty acid chain with a hydrophilic tertiary amine group, allows it to function as an effective emulsifier, antistatic agent, and hair conditioning agent. The stability of this molecule is a critical parameter, influencing the shelf-life, efficacy, and safety of the final product. Degradation can lead to loss of performance, changes in physicochemical properties, and the formation of potentially sensitizing impurities.

Thermal Stability

The thermal stability of a cosmetic ingredient is its ability to resist decomposition upon exposure to heat. This is a crucial factor during manufacturing, storage, and transportation. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Predicted Thermal Decomposition

Table 1: Predicted Thermal Stability Data for this compound

| Parameter | Predicted Value/Range | Analytical Technique |

| Onset of Decomposition | > 200 °C | Thermogravimetric Analysis (TGA) |

| Melting Point | 49-51 °C[1] | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 208-215 °C (at 1-2 Torr)[1] | Not Applicable |

Note: The values presented are based on general knowledge of similar fatty acid amidoamines and publicly available data for this compound's physical properties. Specific experimental verification is highly recommended.

Chemical Stability

The chemical stability of this compound is influenced by several factors, including pH, the presence of oxidizing and reducing agents, and compatibility with other formulation ingredients. Forced degradation studies are instrumental in elucidating potential degradation pathways and identifying degradation products.[2][3][4]

Hydrolytic Stability

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for amidoamines. The amide linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, yielding myristic acid and N,N-dimethyl-1,3-propanediamine.

Table 2: Predicted Hydrolytic Stability of this compound

| pH Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 4) | Susceptible to hydrolysis | Myristic acid, N,N-dimethyl-1,3-propanediamine |

| Neutral (pH 6-8) | Generally stable | Minimal degradation |

| Alkaline (pH > 9) | Susceptible to hydrolysis | Myristic acid, N,N-dimethyl-1,3-propanediamine |

Oxidative and Reductive Stability

The tertiary amine group in this compound can be susceptible to oxidation, potentially forming N-oxides. The presence of oxidizing agents, such as peroxides, in a formulation could accelerate this degradation. The molecule is generally expected to be stable against reduction under typical cosmetic formulation conditions.

Table 3: Predicted Oxidative and Reductive Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Oxidizing Agents (e.g., H₂O₂) | Potentially unstable | This compound N-oxide |

| Reducing Agents | Generally stable | No significant degradation expected |

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the stability of this compound. The following protocols are based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to a sub-ambient temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample to the final temperature at the same controlled rate.

-

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Data Analysis: Analyze the heat flow versus temperature thermogram to determine the melting point (peak of the endotherm) and any other thermal events.

Chemical Stability Analysis (Forced Degradation)

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Store the test solutions in sealed, light-protected containers at a constant, elevated temperature (e.g., 50 °C) for a specified period (e.g., up to 30 days).[5]

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

Analysis: Analyze the samples for the concentration of this compound and the formation of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[1][6][7][8][9]

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Stress Condition: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution.

-

Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.

-

Sampling and Analysis: Monitor the reaction over time by taking samples at various intervals and analyzing them by HPLC-MS to quantify the remaining parent compound and identify any oxidation products.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for Thermal Stability Analysis.

Experimental Workflow for Hydrolytic Stability Assessment

Caption: Workflow for Hydrolytic Stability Study.

Potential Degradation Pathway: Hydrolysis

Caption: Amide Hydrolysis Degradation Pathway.

Conclusion

This compound is a valuable ingredient in the cosmetic and personal care industry. Understanding its thermal and chemical stability is paramount for ensuring product quality, safety, and efficacy. This guide outlines the key stability considerations and provides a framework for their systematic evaluation through standardized experimental protocols. While specific quantitative data for this compound remains to be extensively published, the principles of fatty acid amidoamine chemistry, combined with the detailed methodologies presented herein, offer a robust approach for researchers, scientists, and drug development professionals to comprehensively assess its stability profile. It is strongly recommended that specific stability studies be conducted on the pure ingredient and within final formulations to establish a definitive shelf-life and ensure optimal product performance.

References

- 1. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. ijmr.net.in [ijmr.net.in]

- 7. HPLC separation of different generations of poly(amidoamine) dendrimers modified with various terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Disruptive Force: A Technical Guide to Myristamidopropyl Dimethylamine's Interaction with Microbial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristamidopropyl Dimethylamine (MAPD) is a cationic surfactant that has demonstrated broad-spectrum antimicrobial activity, making it a compound of significant interest in the development of novel antimicrobial agents and disinfectant solutions.[1][2][3] Its efficacy against a range of pathogens, including bacteria, fungi, and protozoa, stems from its ability to interact with and disrupt the integrity of microbial cell membranes.[1][4] This technical guide provides an in-depth analysis of the core mechanisms of MAPD's interaction with microbial cell membranes, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the perturbation and subsequent disruption of the microbial cell membrane.[4] As a cationic molecule, MAPD is electrostatically attracted to the negatively charged components of microbial cell walls and membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is a critical step that facilitates the subsequent insertion of its hydrophobic myristoyl tail into the lipid bilayer.

This insertion disrupts the highly organized structure of the cell membrane, leading to a cascade of events that compromise cellular function and viability. The key consequences of this interaction are increased membrane permeability, loss of essential intracellular components, and ultimately, cell lysis.

Quantitative Antimicrobial Efficacy of this compound

The antimicrobial activity of MAPD has been quantified against various clinically relevant microorganisms. The following tables summarize the available data on its efficacy.

Table 1: Log Kill Rate of this compound (50 mg/L) [3][4]

| Microorganism | Time to Achieve Significant Log Kill | Log Kill |

| Pseudomonas aeruginosa | 60 minutes | 3.7 |

| Staphylococcus aureus | 45 minutes | 5.4 |

| Candida albicans | 15 minutes | 5.0 |

| Fusarium solani | 15 minutes | 5.0 |

| Acanthamoeba polyphaga (cysts) | 120 minutes | 4.0 |

Table 2: Minimum Cysticidal Concentration (MCC) of this compound against Acanthamoeba Cysts [5]

| Concentration (µg/mL) | Time to Achieve ≥3-log Kill |

| 6.25 - 25 | Not specified |

| 10 - 30 | 6 hours |

| 50 | 1 - 2 hours |

| 100 | ≤ 1 hour |

Key Experimental Evidence of Membrane Interaction

The disruptive interaction of MAPD with microbial cell membranes is substantiated by several key experimental findings.

Potassium Ion Leakage

A hallmark of membrane damage is the leakage of small intracellular ions, such as potassium (K+). Assays measuring the extracellular concentration of K+ after exposure to an antimicrobial agent provide direct evidence of compromised membrane integrity. Studies have shown that MAPD induces K+ leakage from microbial cells, confirming its membrane-disrupting activity.

Spheroplast Lysis

Spheroplasts are microbial cells from which the cell wall has been removed, leaving only the cell membrane to maintain cellular integrity in an osmotically stable environment. The lysis of spheroplasts upon exposure to a compound is a strong indicator of direct membrane-disruptive action. MAPD has been demonstrated to cause the lysis of bacterial spheroplasts.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. While specific parameters for MAPD are not always available in the public domain, the following represents the general methodologies employed in such studies.

Potassium Ion Leakage Assay

This assay quantifies the release of potassium ions from microbial cells following treatment with an antimicrobial agent.

1. Preparation of Microbial Cell Suspension:

- Grow the microbial culture to the mid-logarithmic phase in an appropriate broth medium.

- Harvest the cells by centrifugation.

- Wash the cells twice with a low-potassium buffer (e.g., 20 mM glucose in 10 mM Tris-HCl, pH 7.4) to remove extracellular potassium.

- Resuspend the cells in the same low-potassium buffer to a specific optical density (e.g., OD600 of 1.0).

2. Treatment with this compound:

- Add MAPD to the cell suspension at various concentrations.

- Include a negative control (no MAPD) and a positive control (e.g., a known membrane-disrupting agent or heat-killed cells).

- Incubate the suspensions at an appropriate temperature (e.g., 37°C) with gentle agitation.

3. Measurement of Extracellular Potassium:

- At specific time intervals, take aliquots of the cell suspension.

- Centrifuge the aliquots to pellet the cells.

- Carefully collect the supernatant.

- Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

4. Data Analysis:

- Plot the extracellular potassium concentration as a function of time for each MAPD concentration.

- Compare the results to the negative and positive controls to determine the extent of potassium leakage induced by MAPD.

Spheroplast Lysis Assay

This assay assesses the ability of a compound to lyse microbial cells that lack a cell wall.

1. Preparation of Spheroplasts:

- For Gram-negative bacteria (e.g., E. coli):

- Grow bacterial cells to the early to mid-logarithmic phase.

- Harvest and wash the cells.

- Resuspend the cells in a hypertonic buffer (e.g., 0.5 M sucrose in 10 mM Tris-HCl, pH 8.0).

- Add lysozyme and EDTA to digest the peptidoglycan layer.

- Incubate until spheroplast formation is observed microscopically.

- For Yeast (e.g., Saccharomyces cerevisiae): [6][7][8]

- Grow yeast cells to the desired growth phase.

- Harvest and wash the cells.

- Resuspend in a buffer containing a cell wall-degrading enzyme mixture (e.g., Zymolyase) in an osmotic stabilizer (e.g., 1 M sorbitol).

- Incubate until spheroplasts are formed.

2. Lysis Assay:

- Add the prepared spheroplast suspension to the wells of a microtiter plate.

- Add MAPD at various concentrations to the wells.

- Monitor the optical density (e.g., at 600 nm) of the suspension over time using a microplate reader.

- A decrease in optical density indicates spheroplast lysis.

3. Data Analysis:

- Plot the change in optical density over time for each MAPD concentration.

- The rate of decrease in optical density is proportional to the rate of spheroplast lysis.

Visualizing the Interaction

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of this compound interaction with the microbial cell membrane.

Caption: Experimental workflow to determine the membrane-disrupting activity of this compound.

Future Directions

While the primary mechanism of membrane disruption by MAPD is evident, further research is warranted to elucidate more subtle aspects of its interaction with microbial cells. Investigating the effect of MAPD on membrane potential and exploring potential downstream signaling pathways triggered by membrane stress would provide a more comprehensive understanding of its antimicrobial action. Such studies could involve the use of voltage-sensitive dyes to monitor membrane depolarization and transcriptomic or proteomic analyses to identify cellular stress responses.

Conclusion

This compound is a potent antimicrobial agent that exerts its effect through the direct disruption of microbial cell membranes. This is supported by quantitative data demonstrating its rapid cidal activity and experimental evidence of induced potassium leakage and spheroplast lysis. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals working to harness the antimicrobial properties of MAPD in various applications.

References

- 1. Determination of Bacterial Membrane Impairment by Antimicrobial Agents [ouci.dntb.gov.ua]

- 2. The turning away of serum amyloid A biological activities and receptor usage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of PCR–Electrospray Ionization/Mass Spectrometry (MS) and MALDI-TOF/MS for the Identification of Bacteria and Yeast from Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A milestone in the fight against antimicrobial resistance (AMR) – APHA Science Blog [aphascience.blog.gov.uk]

- 8. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Myristamidopropyl Dimethylamine in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction